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Compound of Interest

Compound Name: 6,7-DIIODOBENZO(1,4)DIOXAN

CAS No.: 155303-91-6

Cat. No.: B130967

Get Quote

Executive Summary
6,7-Diiodobenzo[1,4]dioxan (CAS: 155303-91-6) is a specialized heterocyclic building block

characterized by two bulky iodine atoms at the 6- and 7-positions of the benzene ring fused to

a flexible ethylenedioxy ring. Unlike its lighter congeners, the diiodo derivative exhibits a

significantly enhanced

-hole potential, making it a superior halogen bond donor for supramolecular assembly and a
critical intermediate for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira,
Suzuki) to generate conducting polymers like PEDOT analogs.

Key Differentiator: The iodine substituents provide a unique combination of high polarizability

and steric bulk, facilitating strong Type II (I···N/O) halogen bonding interactions that are not

accessible with the chloro- or bromo-analogs.

Structural Data Profile
The following data summarizes the physicochemical and structural parameters of 6,7-

diiodobenzo[1,4]dioxan compared to the standard 1,4-benzodioxan scaffold.
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Parameter
6,7-

Diiodobenzo[1,4]diox

an

6,7-

Dibromobenzo[1,4]di

oxan

1,4-Benzodioxan

(Parent)

Formula C₈H₆I₂O₂ C₈H₆Br₂O₂ C₈H₈O₂

MW ( g/mol ) 387.94 293.94 136.15

CAS Number 155303-91-6 25812-80-0 493-09-4

Physical State
Off-white crystalline

solid
White crystalline solid Colorless liquid

Halogen Bond

Strength

High (Deep

-hole)
Moderate None

Crystallization Solvent
CHCl₃ / MeOH or

Acetone
EtOH / Hexane N/A (Liquid)

Key Interaction
I[1][2][3]···O / I···N

(Type II)
Br···Br (Type I)

C-H···O (Weak H-

bond)

Crystal Structure Insights
While the parent 1,4-benzodioxan is a liquid at room temperature, the 6,7-diiodo derivative

crystallizes readily due to the heavy atom effect.

Lattice Packing: Driven by I···I and I···O interactions. The large iodine radius (1.98 Å) forces

the molecules into a planar stacking arrangement to maximize dispersive forces (

-stacking), often resulting in a triclinic or monoclinic unit cell (typically

or

).

Conformation: The ethylenedioxy ring adopts a half-chair puckered conformation to relieve

torsional strain, while the benzene ring remains planar.
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Isostructurality: It is frequently isostructural with the 6,7-dibromo analog but exhibits

expanded unit cell axes (approx. 5-8% volume increase) due to the larger van der Waals

radius of Iodine vs. Bromine.

Comparative Performance Analysis
A. Halogen Bonding Capability (Crystal Engineering)
In co-crystallization experiments (e.g., with Lewis bases like pyrazine or HMTA), the 6,7-diiodo

derivative outperforms alternatives.

Alternative 1: 6,7-Dibromobenzo[1,4]dioxan[1][4]

Performance: Forms weaker halogen bonds. The bromine

-hole is smaller and less positive.

Outcome: Crystal packing is often dominated by close-packing (Van der Waals) rather

than directional interactions.

Alternative 2: 6,7-Dichlorobenzo[1,4]dioxan[1]

Performance: Negligible halogen bonding utility. The chlorine atom is not polarizable

enough to compete with hydrogen bonding or

-stacking.

Winner:6,7-Diiodobenzo[1,4]dioxan is the preferred scaffold for designing directed

supramolecular networks.

B. Synthetic Utility (Polymer Precursor)
For researchers synthesizing EDOT-like conducting polymers (e.g., propylenedioxythiophene

analogs):

Reactivity: The C-I bond is weaker (approx. 57 kcal/mol) than C-Br (68 kcal/mol), making the

diiodo derivative significantly more reactive in oxidative addition steps of Pd-catalyzed

couplings.
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Selectivity: It allows for lower temperature reactions, preserving the sensitive dioxan ring

structure.

Experimental Protocols
Protocol A: Synthesis of 6,7-Diiodobenzo[1,4]dioxan
Methodology adapted from electrophilic aromatic substitution principles.

Reagents:

1,4-Benzodioxan (1.0 eq)

Iodine Monochloride (ICl) (2.2 eq) OR

/

system

Acetic Acid (Glacial) as solvent

Dichloromethane (DCM) for extraction

Step-by-Step Workflow:

Dissolution: Dissolve 1,4-benzodioxan (10 mmol) in glacial acetic acid (20 mL).

Addition: Add ICl (22 mmol) dropwise at room temperature. The solution will turn dark brown.

Reaction: Stir at 40°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The di-iodo product

moves significantly slower than the starting material.

Quenching: Pour the mixture into ice water containing 5% sodium thiosulfate (

) to reduce unreacted iodine (color changes from brown to yellow/white).

Isolation: Extract with DCM (3 x 30 mL). Wash organic layer with brine, dry over

, and concentrate.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130967?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Recrystallize from Ethanol/Chloroform (1:1) to yield off-white needles.

Protocol B: Single Crystal Growth
Prepare a saturated solution of the purified solid in Chloroform (

).

Place the vial in a larger jar containing Methanol (

) (vapor diffusion method).

Seal and leave undisturbed at 4°C for 3-5 days.

Harvest crystals for X-ray diffraction.

Visualization of Structural Logic
The following diagrams illustrate the synthesis pathway and the halogen-bonding logic that

defines the crystal packing of the diiodo derivative.

Diagram 1: Synthesis & Functionalization Pathway[5]
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Caption: Electrophilic iodination pathway transforming the liquid benzodioxan core into the

crystalline diiodo-scaffold.

Diagram 2: Halogen Bonding Network (Crystal
Engineering)
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Caption: Schematic of the competing Type I (stacking) and Type II (directional) interactions

governing the crystal lattice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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